molecular formula C20H28BrN B135622 Emepronium Bromide CAS No. 3614-30-0

Emepronium Bromide

Cat. No. B135622
CAS RN: 3614-30-0
M. Wt: 362.3 g/mol
InChI Key: UVKFSMBPRQBNCH-UHFFFAOYSA-M
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Description

Emepronium bromide is a medication that has been used for over two decades to treat urgency and urge incontinence, particularly in elderly patients. It is an anticholinergic agent that has been studied for its effects on urinary incontinence and detrusor instability, which are common issues in the elderly population. The drug has been evaluated in various dosages and through different modes of administration, including oral and intramuscular injections .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of emepronium bromide is not detailed in the provided papers. For a molecular structure analysis, one would typically refer to chemical databases or original research articles that focus on the chemical characterization of the compound.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions involving emepronium bromide. Chemical reactions analysis would involve studying how the compound interacts with other chemicals or how it decomposes, which would be found in chemistry-focused research.

Physical and Chemical Properties Analysis

The physical and chemical properties of emepronium bromide are not explicitly described in the provided papers. Generally, this analysis would include the drug's solubility, stability, melting point, and other relevant physicochemical characteristics.

Relevant Case Studies

Several studies have been conducted to assess the efficacy of emepronium bromide in treating urinary incontinence. A randomized, double-blind, cross-over study compared emepronium bromide and flavoxate hydrochloride with a placebo in elderly women but found no significant difference in the number of wettings or patient opinions on the effectiveness of the treatment . Another double-blind crossover study also reported no statistically significant difference between emepronium bromide and placebo in terms of subjective effects or cystometric parameters . An open clinical trial found that emepronium bromide at a dosage of 200 mg three times daily was preferred by patients and was associated with a significant reduction in the frequency of micturition . However, another study indicated that while intramuscular administration of emepronium bromide increased bladder capacity and delayed bladder spasm, oral therapy had no effect . This was supported by another study that found intramuscular emepronium bromide ineffective in increasing bladder capacity in patients with small, hyper-reflexic bladders .

Side Effects and Complications

Emepronium bromide has been associated with several side effects and complications. Some patients have experienced severe retrosternal pain and oesophageal ulceration, which resolved after discontinuing the medication . Mouth ulcers and parotitis have also been reported as complications, likely due to local irritation from failure to swallow the tablets properly . A study on nocturnal frequency in elderly women found that emepronium bromide was superior to placebo in reducing urinary frequency, with negligible side effects . However, there have been cases where the use of emepronium bromide preceded the development of an oesophageal stricture, suggesting a potential causative role .

Scientific Research Applications

Treatment of Urinary Incontinence

Emepronium Bromide has been studied for its efficacy in treating urinary incontinence. A study by Hebjørn and Walter (1978) in "Urologia Internationalis" explored its use in urgency and urge incontinence, showing patients preferred Emepronium Bromide for its effects on reducing the frequency of micturition (Hebjørn & Walter, 1978). Additionally, a double-blind crossover study by Walter et al. (1982) in "British Journal of Urology" reported no significant difference between the subjective effects of Emepronium Bromide and placebo on urinary incontinence in elderly patients (Walter et al., 1982).

Urodynamic Studies

In urodynamic studies, Emepronium Bromide has shown varied effects on bladder function. A study by Ekeland and Sander (1976) in "Scandinavian Journal of Urology and Nephrology" observed that the drug reduced detrusor pressure and urinary flow, leading to increased bladder capacity in patients with uninhibited bladders (Ekeland & Sander, 1976). Another study by Brocklehurst et al. (1969) in "British Medical Journal" suggested Emepronium Bromide may alter habits related to nocturnal urinary frequency (Brocklehurst et al., 1969).

Pharmacokinetics and Drug Excretion

The pharmacokinetics of Emepronium Bromide have also been investigated. Eksborg et al. (1971) in "Journal of Pharmaceutical Sciences" developed a method for quantitatively determining Emepronium Bromide in human urine, providing insights into its excretion after oral and rectal administration (Eksborg et al., 1971).

Combination Therapies

Studies have examined the effectiveness of Emepronium Bromide in combination with other drugs. Aagaard et al. (1983) in "Urologia Internationalis" found that combining Emepronium Bromide with flavoxate was significantly more effective than using Emepronium Bromide alone in treating detrusor instability (Aagaard, Reuther, & Stimpel, 1983).

Safety And Hazards

Emepronium Bromide can cause ulceration of the esophagus, so it should be taken in an orthostatic position with sufficient amounts of liquids . More detailed safety data sheets can be found online .

properties

IUPAC Name

4,4-diphenylbutan-2-yl-ethyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKFSMBPRQBNCH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27892-33-7 (Parent)
Record name Emepronium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50875265
Record name Emepronium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emepronium Bromide

CAS RN

3614-30-0
Record name Emepronium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3614-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emepronium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emepronium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Emepronium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMEPRONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM699L2TL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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